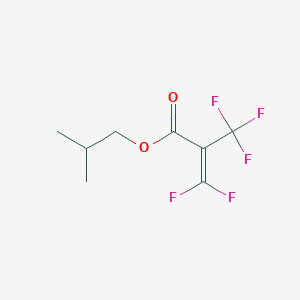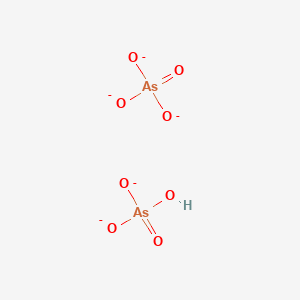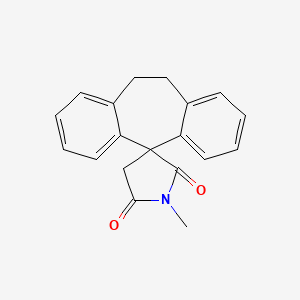
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium is a complex organophosphorus compound with the molecular formula C7H14O4P+. This compound features a methoxymethyl group and a 3-methoxy-2-methyl-3-oxopropyl group attached to an oxophosphanium ion. The presence of multiple functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium typically involves the reaction of appropriate phosphonium salts with methoxymethyl and 3-methoxy-2-methyl-3-oxopropyl precursors. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial during production due to the reactivity of the involved chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium ion to phosphine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical studies involving phosphorylation reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium involves its interaction with molecular targets through its functional groups. The methoxy and oxophosphanium groups can participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxymethylphosphonium salts: Similar in structure but may lack the 3-methoxy-2-methyl-3-oxopropyl group.
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds but different substituents.
Methoxy-substituted phosphines: Share the methoxy group but differ in other functional groups.
Uniqueness
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium is unique due to its combination of methoxymethyl and 3-methoxy-2-methyl-3-oxopropyl groups attached to an oxophosphanium ion. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
64487-34-9 |
|---|---|
Formule moléculaire |
C7H14O4P+ |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
methoxymethyl-(3-methoxy-2-methyl-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C7H14O4P/c1-6(7(8)11-3)4-12(9)5-10-2/h6H,4-5H2,1-3H3/q+1 |
Clé InChI |
AONVJSPFJADHBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C[P+](=O)COC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




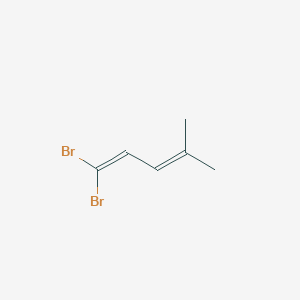
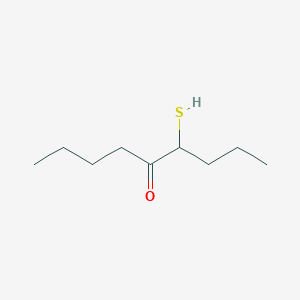
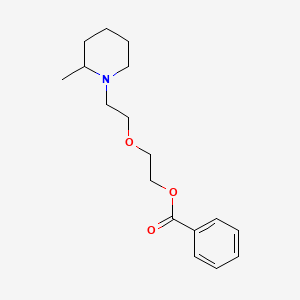
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
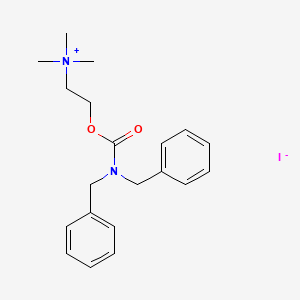
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)


